molecular formula C15H20AsNO4S B14645506 4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 54011-01-7

4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid

Cat. No.: B14645506
CAS No.: 54011-01-7
M. Wt: 385.3 g/mol
InChI Key: AJPYQEQFTDUCTG-UHFFFAOYSA-N
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Description

4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid is an organoarsenic compound that combines aniline and arsenic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 4-aminophenylarsine with ethyl iodide in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its primary amine form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Arsenic oxides and substituted aniline derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with cellular components. The compound can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Methyl-(2-methylphenyl)arsanyl]aniline
  • 4-[Ethyl-(3-methylphenyl)arsanyl]aniline
  • 4-[Ethyl-(2-chlorophenyl)arsanyl]aniline

Uniqueness

4-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

54011-01-7

Molecular Formula

C15H20AsNO4S

Molecular Weight

385.3 g/mol

IUPAC Name

4-[ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid

InChI

InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4)

InChI Key

AJPYQEQFTDUCTG-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)N)C2=CC=CC=C2C.OS(=O)(=O)O

Origin of Product

United States

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